Cas no 951991-55-2 (7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one
- STL303259
- 2H-1-benzopyran-2-one, 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-
- 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one
-
- MDL: MFCD09856170
- インチ: 1S/C16H9F3O4/c17-16(18,19)23-12-5-2-9(3-6-12)13-7-10-1-4-11(20)8-14(10)22-15(13)21/h1-8,20H
- InChIKey: REVYWRKLEWXJDD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C(=O)OC2C=C(C=CC=2C=1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 480
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 55.8
7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB417082-1g |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |
951991-55-2 | 1g |
€173.00 | 2025-02-20 | ||
abcr | AB417082-1 g |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |
951991-55-2 | 1 g |
€172.20 | 2023-07-19 | ||
TRC | H135880-1000mg |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 1g |
$ 315.00 | 2022-06-04 | ||
TRC | H135880-500mg |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 500mg |
$ 195.00 | 2022-06-04 | ||
TRC | H135880-2000mg |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 2g |
$ 505.00 | 2022-06-04 | ||
Enamine | EN300-303117-0.5g |
7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 0.5g |
$310.0 | 2023-09-06 | ||
Enamine | EN300-303117-10.0g |
7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 10.0g |
$1778.0 | 2023-02-25 | ||
Enamine | EN300-303117-10g |
7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |
951991-55-2 | 10g |
$1778.0 | 2023-09-06 | ||
Ambeed | A776729-1g |
7-HYdroxy-3-[4-(trifluoromethoxy)phenyl]-2h-chromen-2-one |
951991-55-2 | 95% | 1g |
$108.0 | 2024-08-02 | |
abcr | AB417082-500mg |
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |
951991-55-2 | 500mg |
€157.00 | 2025-02-20 |
7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-oneに関する追加情報
7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one (CAS No. 951991-55-2): A Comprehensive Overview
7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one, identified by its CAS number 951991-55-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the chromene class, which is known for its diverse biological activities and potential therapeutic applications. The presence of functional groups such as hydroxyl and trifluoromethoxy makes it a particularly interesting molecule for further investigation.
The structure of 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one consists of a chromen core substituted with a hydroxyl group at the 7-position and a trifluoromethoxy group at the 3,4-position of the phenyl ring. This specific arrangement of substituents contributes to its unique chemical properties and biological interactions. The chromene scaffold is known to exhibit various pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.
In recent years, there has been a growing interest in chromene derivatives due to their potential in drug development. The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and bioavailability of molecules, making them more suitable for therapeutic use. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which is crucial for binding to biological targets.
Current research has highlighted the biological activity of 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one in several key areas. Studies have demonstrated its potential as an antioxidant agent, which is essential for combating oxidative stress and preventing cellular damage. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular conditions.
Furthermore, preliminary investigations have suggested that this compound may possess anti-inflammatory properties. Inflammation is a hallmark of many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The chromene core is known to interact with various inflammatory mediators, making it a promising candidate for anti-inflammatory drug development.
The antimicrobial activity of 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one has also been explored. Antibiotic resistance is a growing concern worldwide, and finding new antimicrobial agents is crucial for addressing this issue. Chromene derivatives have shown promise in this area due to their ability to disrupt bacterial cell wall synthesis and interfere with other essential bacterial processes.
One of the most exciting aspects of studying 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one is its potential in drug discovery. The combination of structural features such as the hydroxyl and trifluoromethoxy groups provides multiple sites for chemical modification, allowing for the development of novel analogs with enhanced biological activity. This flexibility makes it an attractive scaffold for medicinal chemists looking to develop new therapeutic agents.
The synthesis of 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can improve the efficiency of these processes.
In conclusion, 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one (CAS No. 951991-55-2) is a promising compound with diverse biological activities that make it valuable in pharmaceutical research. Its unique structural features and potential therapeutic applications position it as a key molecule for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an important role in the development of novel drugs.
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